molecular formula C30H33N3O5S2 B2972026 ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-80-7

ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2972026
CAS RN: 524063-80-7
M. Wt: 579.73
InChI Key: TYUSFSHEDZCMGH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include an ethyl ester group, a benzyl group, a sulfamoyl group, and a tetrahydrothieno[2,3-c]pyridine core. Each of these groups can potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothieno[2,3-c]pyridine core would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethyl ester group could undergo hydrolysis to form a carboxylic acid and ethanol . The benzyl group could participate in free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces present .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

The compound’s structure suggests potential neuroprotective effects. Neuroprotection aims to prevent or slow neuronal death, making it crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Researchers have evaluated the neuroprotective and anti-neuroinflammatory properties of this compound using human microglia and neuronal cell models. Key findings include:

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict the compound’s interactions with specific proteins. Investigating its binding affinity with active residues of ATF4 and NF-kB proteins could provide valuable insights into its mode of action.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, new methods for its synthesis could be developed to improve yield or reduce the use of hazardous reagents .

properties

IUPAC Name

ethyl 6-benzyl-2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5S2/c1-4-17-33(18-5-2)40(36,37)24-14-12-23(13-15-24)28(34)31-29-27(30(35)38-6-3)25-16-19-32(21-26(25)39-29)20-22-10-8-7-9-11-22/h4-5,7-15H,1-2,6,16-21H2,3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSFSHEDZCMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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